molecular formula C16H18ClNO3 B2661641 Methyl 2-amino-3-(3-phenoxyphenyl)propanoate hydrochloride CAS No. 2155851-98-0

Methyl 2-amino-3-(3-phenoxyphenyl)propanoate hydrochloride

Cat. No.: B2661641
CAS No.: 2155851-98-0
M. Wt: 307.77
InChI Key: SONDOLRJTYXGSX-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(3-phenoxyphenyl)propanoate hydrochloride is a chemical compound of interest in scientific research. The structure features a phenylalanine derivative core modified with a 3-phenoxyphenyl group, suggesting potential as a building block or intermediate in organic synthesis and medicinal chemistry. Researchers are exploring its utility in developing novel molecules for various applications. Specific details regarding its primary applications, research value, and mechanism of action are areas of ongoing investigation and are not fully characterized in the readily available scientific literature. Handling of this compound should adhere to appropriate safety protocols. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 2-amino-3-(3-phenoxyphenyl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3.ClH/c1-19-16(18)15(17)11-12-6-5-9-14(10-12)20-13-7-3-2-4-8-13;/h2-10,15H,11,17H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SONDOLRJTYXGSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=CC=C1)OC2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(3-phenoxyphenyl)propanoate hydrochloride typically involves the reaction of 3-phenoxybenzaldehyde with glycine methyl ester hydrochloride in the presence of a suitable base. The reaction proceeds through a condensation reaction followed by reduction to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques such as recrystallization and chromatography are used to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(3-phenoxyphenyl)propanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Biological Activity

Methyl 2-amino-3-(3-phenoxyphenyl)propanoate hydrochloride is a compound with notable biological activity, primarily attributed to its unique structural features. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H17ClN2O3C_{16}H_{17}ClN_{2}O_{3}, with a molecular weight of approximately 320.77 g/mol. The compound features an amino group and a phenoxy group, which are critical for its biological interactions.

The biological activity of this compound is primarily mediated through:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with various biological targets, enhancing binding affinity.
  • Hydrophobic Interactions : The phenoxy group contributes to hydrophobic interactions, which may stabilize the binding to target proteins or receptors.

These interactions can modulate the activity of key enzymes and receptors, leading to various biological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against specific bacterial strains.
  • Antiparasitic Potential : The compound has been investigated for its potential in treating parasitic infections, particularly in relation to malaria.
  • Anticancer Properties : Some derivatives of similar compounds have shown promising results in inhibiting cancer cell proliferation.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the structural similarities and differences between this compound and other related compounds:

Compound NameStructural FeaturesNotable Activity
This compoundAmino and phenoxy groupsAntimicrobial, antiparasitic
Methyl (R)-3-amino-3-(4-phenoxyphenyl)propanoateVariation in phenoxy positionAnticancer
Ethyl 3-amino-3-(3-phenoxyphenyl)propanoateEthyl instead of methylAntimicrobial

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    A study assessed the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones, suggesting effective antimicrobial properties.
  • Antiparasitic Research :
    In vitro studies demonstrated that the compound exhibited activity against Plasmodium falciparum, the causative agent of malaria. The mechanism involved disruption of the parasite's metabolic processes.
  • Cancer Cell Proliferation Inhibition :
    Research involving derivatives of this compound showed IC50 values in the low micromolar range against HeLa cells, indicating potential as an anticancer agent.

Scientific Research Applications

Synthesis Overview

The synthesis of methyl 2-amino-3-(3-phenoxyphenyl)propanoate hydrochloride typically involves:

  • Formation of the Ester : Reaction between the corresponding amino acid and phenoxy-substituted aromatic compound.
  • Hydrochloride Salt Formation : Treatment with hydrochloric acid to enhance aqueous solubility.

Industrial production often utilizes automated systems to optimize reaction conditions for higher yields and reduced byproducts.

Organic Synthesis

This compound serves as a versatile scaffold in organic synthesis. Its structure allows for modifications that can lead to the development of novel compounds with potential biological activities.

Pharmaceutical Development

The compound is explored for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has been investigated for:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains, as summarized in the table below.
Bacterial StrainMinimum Inhibitory Concentration (MIC) (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

These findings suggest broad-spectrum antibacterial activity, especially against Gram-positive bacteria.

Antifungal Activity

Research indicates antifungal properties against strains such as Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 222.31 µM.

Antioxidant Properties

The compound has demonstrated significant antioxidant capabilities in various assays, indicating its potential role in preventing oxidative stress-related diseases.

Anticancer Research

Studies have investigated the anticancer properties of related compounds derived from this compound against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines, showing higher cytotoxicity against U-87 cells.

Enzyme Inhibition Studies

Further investigations have focused on the inhibition of cholinesterases by derivatives of this compound, revealing enhanced inhibitory activity against acetylcholinesterase (AChE). This suggests therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease.

Case Studies

  • Antimalarial Activity : A study highlighted the structure-activity relationship of derivatives based on this compound, demonstrating promising anti-parasitic activity against Plasmodium species while addressing issues of metabolic stability.
  • Neuroprotective Effects : Research into derivatives indicated potential neuroprotective effects through modulation of neurotransmitter levels, warranting further exploration for therapeutic use in neurodegenerative disorders.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs of methyl 2-amino-3-(3-phenoxyphenyl)propanoate hydrochloride, highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) CAS No. Key Characteristics/Applications Reference
Methyl 2-amino-3-(3-phenoxyphenyl)propanoate HCl 3-phenoxyphenyl C₉H₁₃ClNO 151.21 87835-14-1 High lipophilicity; intermediate in drug synthesis
Methyl 2-amino-3-(4-fluorophenyl)propanoate HCl 4-fluorophenyl C₁₀H₁₃ClFNO₂ 233.67 64282-12-8 Electron-withdrawing F enhances metabolic stability
(S)-Methyl 2-amino-3-(3-methyl-4-nitrophenyl)propanoate HCl 3-methyl-4-nitrophenyl C₁₁H₁₅ClN₂O₄ 274.40 N/A Nitro group enables reduction to amines; chiral synthesis
Methyl 2-amino-3-(2-bromophenyl)propanoate HCl 2-bromophenyl C₉H₁₁BrClNO₂ Not specified N/A Bromine facilitates cross-coupling reactions
Methyl 2-amino-3-(4-methoxy-biphenyl-4-yl)propanoate HCl 4-methoxy-biphenyl C₁₇H₂₀ClNO₃ Not specified N/A Biphenyl structure increases steric bulk for receptor targeting

Structural and Functional Differences

Purity and Commercial Availability

  • The parent compound is available at 95% purity (), whereas analogs like the 4-fluoro derivative () are sold as high-purity standards (98+%) for precise pharmaceutical research .
  • Compounds like the 3-methyl-4-nitro analog () are listed as "in-stock," indicating their demand in specialized synthesis workflows .

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